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Compound of Interest

Compound Name: TNO155

Cat. No.: B2543578

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive guidance on optimizing the dosage of TNO155 for
synergistic effects in combination therapies. This resource offers troubleshooting guides,
frequently asked questions (FAQSs), detailed experimental protocols, and data-driven insights to
facilitate successful experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of TNO155 and the rationale for its use in combination
therapies?

TNO155 is an allosteric inhibitor of SHP2 (Src homology region 2 domain-containing
phosphatase 2), a non-receptor protein tyrosine phosphatase.[1] SHP2 is a critical signaling
node downstream of multiple receptor tyrosine kinases (RTKSs) that, when activated, promotes
the RAS-MAPK signaling pathway, a key driver of cell proliferation and survival in many
cancers.[1][2] However, targeted therapies that inhibit specific nodes in this pathway, such as
EGFR or BRAF inhibitors, often lead to feedback reactivation of the pathway, limiting their
efficacy.[2] TNO155 can block this feedback activation, thereby creating a synergistic anti-
tumor effect when combined with other targeted agents.[2][3]

Q2: What are the most promising synergistic combinations with TNO155?

Preclinical and clinical studies have identified several promising combination strategies for
TNO155:
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o EGFR Inhibitors (e.g., Nazartinib, Osimertinib): In EGFR-mutant non-small cell lung cancer
(NSCLC), TNO155 can overcome resistance to EGFR inhibitors by preventing feedback
reactivation of the MAPK pathway.[2][3]

o BRAF/MEK Inhibitors (e.g., Dabrafenib, Trametinib): In BRAF V600E-mutant colorectal
cancer, TNO155 synergizes with BRAF and MEK inhibitors by blocking EGFR-mediated
feedback activation of the MAPK pathway.[2][3]

o KRAS G12C Inhibitors (e.g., Adagrasib, JDQ443): TNO155 enhances the efficacy of KRAS
G12C inhibitors by suppressing the feedback activation of wild-type RAS isoforms.[2][3][4]

o CDK4/6 Inhibitors (e.g., Ribociclib): The combination of TNO155 and a CDK4/6 inhibitor has
shown benefit in various cancer models, including those with KRAS mutations, by
concurrently targeting cell cycle progression and MAPK signaling.[2][3][5]

¢ Anti-PD-1 Antibodies: TNO155 can modulate the tumor microenvironment by inhibiting the
maturation of immunosuppressive tumor-associated macrophages (TAMSs), thereby
enhancing the anti-tumor immune response in combination with PD-1 blockade.[2][3]

Q3: What are typical starting concentrations for in vitro synergy studies with TNO155?

Based on preclinical data, in vitro studies often utilize TNO155 in the nanomolar to low
micromolar range. For example, in cell proliferation assays, concentrations ranging from 0.3
UM to 3 uM have been used.[6] It is crucial to first determine the IC50 of TNO155 as a single
agent in your specific cell line to inform the concentration range for combination studies.

Q4: What are recommended in vivo dosages for TNO155 in mouse models?

In xenograft mouse models, a common single-agent dosing regimen for TNO155 is 20 mg/kg,
administered orally twice daily.[2] For combination studies, a dose of 10 mg/kg twice daily is
often used to improve tolerability.[2] However, the optimal dose can vary depending on the
combination partner and the tumor model, with some studies using up to 20 mg/kg twice daily
in combination.[2]

Data Presentation: Preclinical Dosage and Synergy
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The following tables summarize quantitative data from preclinical studies to guide experimental
design.

Table 1: In Vitro TNO155 Combination Dosages and Synergy

L TNO155 Partner
Combinatio  Cancer . . Synergy
Concentrati Concentrati . Reference
n Partner Model Metric
on on
o Enhanced
Nazartinib EGFR-mutant
) 0.1-3puM 0.01-1pum growth [2]
(EGFRI) NSCLC cells o
inhibition
Dabrafenib + Strong
Trametinib BRAF V600E Dab: 10 nM, synergy
| 1 M | [2][6]
(BRAFi + CRC cells Tram: 1 nM (Synergy
MEKIi) score > 2)
Cpd 12a
KRAS G12C Enhanced
(KRAS 0.3 uM 0.1, 0.5 uM , [6]
] cancer cells efficacy
G12Ci)
Greater
Ribociclib EGFR-mutant efficacy in
) 3 uM 1uM [2]
(CDK4/6i) NSCLC cells colony
formation

Table 2: In Vivo TNO155 Combination Dosages in Xenograft Models
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Combinatio  Cancer TNO155 Partner
Outcome Reference
n Partner Model Dosage Dosage
) o Enhanced
Osimertinib EGFR-mutant 10 mg/kg, 10 mg/kg,
: . . . tumor [2]
(EGFRI) NSCLC PDX twice daily daily ]
regression
Dabrafenib + Dab: 30
Moderate
Trametinib HT-29 CRC 20 mg/kg, mg/kg, daily;
) ) ) tumor growth [2]
(BRAFi + xenografts twice daily Tram: 0.3 o
) ) inhibition
MEKIi) mg/kg, daily
Comparable
Ribociclib HU-99 20 mg/k 75 mg/k fficacy t
ibocicli m : m : efficacy to
> NscLe e e ’ 2
(CDK4/6i) twice daily daily TNO155 +
xenografts o
Trametinib
. MC38 o
Anti-PD-1 ) 20 mg/kg, 10 mg/kg, Combination
. syngeneic . . . [2]
antibody twice daily weekly activity
model

Experimental Protocols

1. In Vitro Synergy Assessment: Checkerboard Assay

This protocol outlines a standard checkerboard assay to determine the synergistic effects of
TNO155 and a combination partner on cell viability.

e Materials:

o Cancer cell line of interest

[¢]

Complete cell culture medium

o

TNO155 and combination partner drug stocks

o

96-well plates

[¢]

Cell viability reagent (e.g., CellTiter-Glo®, MTT)
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o Plate reader

o Methodology:

o Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow
them to adhere overnight.

o Drug Dilution: Prepare serial dilutions of TNO155 and the combination partner. A common
approach is to prepare 2x the final concentration.

o Treatment: Add the drug dilutions to the plate in a checkerboard format. This involves
adding TNO155 dilutions along the rows and the partner drug dilutions along the columns.
Include wells for single-agent controls and vehicle controls.

o Incubation: Incubate the plate for a duration appropriate for the cell line and drugs being
tested (typically 48-72 hours).

o Viability Assessment: Add the cell viability reagent according to the manufacturer's
instructions and measure the signal using a plate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use
software such as CompuSyn to calculate the Combination Index (Cl), where Cl < 1
indicates synergy, Cl = 1 indicates an additive effect, and Cl > 1 indicates antagonism.

2. In Vivo Efficacy Study: Xenograft Model

This protocol describes a typical in vivo study to evaluate the synergistic anti-tumor activity of
TNO155 in combination with another agent.

e Materials:
o Immunocompromised mice (e.g., nude or NSG mice)
o Cancer cell line or patient-derived xenograft (PDX) model
o TNO155 and combination partner drug formulations

o Calipers for tumor measurement
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o Animal balance

o Methodology:

o Tumor Implantation: Subcutaneously implant cancer cells or PDX tissue fragments into the
flank of the mice.

o Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified
size (e.g., 100-200 mm3), randomize the mice into treatment groups (Vehicle, TNO155
alone, partner drug alone, combination).

o Treatment Administration: Administer the drugs according to the predetermined dosage
and schedule. For example, TNO155 is typically given orally twice daily.

o Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

o Endpoint: Continue the study until a predefined endpoint is reached, such as a specific
tumor volume or signs of toxicity.

o Data Analysis: Plot the mean tumor volume over time for each group. Perform statistical
analysis to compare the anti-tumor efficacy of the combination treatment to the single-
agent and vehicle control groups.

Troubleshooting Guides
Issue 1: High variability in in vitro cell viability assays.
o Possible Cause: Inconsistent cell seeding density.

o Solution: Ensure a single-cell suspension before plating. Use a calibrated multichannel
pipette and mix the cell suspension frequently during plating.

o Possible Cause: Edge effects in the 96-well plate.

o Solution: Avoid using the outer wells for experimental samples. Fill the perimeter wells with
sterile PBS or media to maintain humidity.

» Possible Cause: Drug precipitation at high concentrations.
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o Solution: Visually inspect the drug solutions and the wells after treatment. If precipitation is
observed, consider using a lower concentration range or a different solvent system
(ensure solvent controls are included).

Issue 2: Unexpected toxicity in in vivo combination studies.
o Possible Cause: Overlapping toxicities of the combined agents.

o Solution: Conduct a dose-finding study for the combination to determine the maximum
tolerated dose (MTD). Consider reducing the dose of one or both agents in the
combination arm.[2]

e Possible Cause: Formulation issues leading to altered pharmacokinetics.

o Solution: Ensure the formulation for each drug is appropriate for the route of administration
and that the drugs are stable in the vehicle.

Issue 3: Lack of synergy observed in experiments.

o Possible Cause: The chosen cell line or tumor model is not dependent on the signaling
pathway targeted by the combination.

o Solution: Confirm the genetic background and signaling pathway activity of your model
system (e.g., through western blotting for key pathway components).

o Possible Cause: Suboptimal dosing or scheduling of the drugs.

o Solution: Perform dose-response experiments for each single agent to inform the
concentration range for the combination study. Experiment with different administration
schedules (e.g., concurrent vs. sequential).

Mandatory Visualizations
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Caption: A generalized workflow for assessing TNO155 synergy in vitro and in vivo.
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Caption: TNO155 and EGFRI synergistically inhibit the MAPK pathway.
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Caption: TNO155 blocks feedback activation induced by KRAS G12C inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti
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